1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt is a chemical compound with the molecular formula C14H13NO5S.H3N. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonic acid group, and an amino group attached to a dioxobutyl moiety.
Vorbereitungsmethoden
The synthesis of 1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt involves several steps. The primary synthetic route includes the sulfonation of naphthalene, followed by the introduction of the dioxobutyl amino group. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions, often with nucleophiles under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The dioxobutyl amino group may also play a role in the compound’s biological effects by interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt can be compared with other similar compounds, such as:
1-Naphthalenesulfonic acid: Lacks the dioxobutyl amino group, making it less versatile in certain applications.
5-Amino-1-naphthalenesulfonic acid: Contains an amino group but lacks the dioxobutyl moiety, affecting its reactivity and interactions.
Naphthalene-1-sulfonic acid: A simpler structure with different chemical properties and applications.
The unique combination of functional groups in this compound makes it particularly valuable for specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
147152-83-8 |
---|---|
Molekularformel |
C14H16N2O5S |
Molekulargewicht |
324.35 g/mol |
IUPAC-Name |
azanium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H13NO5S.H3N/c1-9(16)8-14(17)15-12-6-2-5-11-10(12)4-3-7-13(11)21(18,19)20;/h2-7H,8H2,1H3,(H,15,17)(H,18,19,20);1H3 |
InChI-Schlüssel |
LXZYUTZJSPELPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.